1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide
Beschreibung
1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide is a hybrid heterocyclic compound combining three distinct pharmacophores:
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(2-oxochromen-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(26-19-13-16-5-1-4-8-20(16)30-23(19)29)15-9-11-27(12-10-15)14-21-24-17-6-2-3-7-18(17)25-21/h1-8,13,15H,9-12,14H2,(H,24,25)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJUMXCBRMRELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3OC2=O)CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzo[d]imidazole moiety, a chromenone unit, and a piperidine ring. This unique combination is thought to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives of benzo[d]imidazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 4.8 µM against HepG2 liver cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | HepG2 | 4.8 |
| 4c | HepG2 | 13.3 |
| 4g | HepG2 | 5.1 |
| 4h | HepG2 | 11.5 |
| 4b | A549 | 56.9 |
| 4c | A549 | 46.6 |
These results suggest that modifications to the benzo[d]imidazole scaffold can enhance cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by acting as an NLRP3 inflammasome inhibitor. In vitro studies demonstrated that it could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, which is crucial for managing inflammatory responses .
| Concentration (µM) | IL-1β Inhibition (%) |
|---|---|
| 10 | 19.4 ± 0.4 |
| 50 | 29.1 ± 4.8 |
This inhibition suggests that the compound may be effective in treating conditions characterized by excessive inflammation.
The proposed mechanism involves the binding of the compound to specific sites on the NLRP3 protein, preventing its activation and subsequent inflammatory cascade. Computational modeling has provided insights into potential binding interactions, supporting the hypothesis that structural modifications can enhance binding affinity and efficacy .
Case Studies
- Cytotoxicity Study : A series of benzo[d]imidazole derivatives were synthesized and tested for their anticancer activity against HepG2 and A549 cell lines. The study concluded that certain structural features significantly influenced their cytotoxic effects, with some compounds inducing apoptotic cell death .
- Inflammation Modulation : Another research effort focused on the anti-inflammatory effects of similar compounds, demonstrating significant reductions in pyroptosis and IL-1β release in macrophages treated with these agents .
Vergleich Mit ähnlichen Verbindungen
Key Differences :
Piperidine-Benzimidazole PROTACs
The PROTAC 1-(1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-12-oxododecyl)piperidine-4-carboxamide (8.36) shares the piperidine-4-carboxamide and benzimidazole motifs but incorporates a longer alkyl chain and E3 ligase-binding dioxopiperidine (Table 2).
| Feature | Target Compound | PROTAC 8.36 |
|---|---|---|
| Benzimidazole Substituent | Methyl group at position 1 | 1,5-Dimethyl-6-oxo-dihydropyridinyl |
| Piperidine Linker | Direct coupling to coumarin | 12-Oxododecyl spacer |
| Bioactivity | Potential kinase inhibition | BRD4 degradation (PROTAC-specific) |
Key Insight : The target compound’s coumarin group may enable dual functionality—kinase inhibition and fluorescence-based tracking—unlike PROTAC 8.36, which prioritizes protein degradation via ubiquitination .
Benzimidazole-Thioether Antimicrobials
Derivatives like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethan-1-one (ZR-7) replace the carboxamide with thioether and tertiary amine groups, significantly altering bioactivity (Table 3).
| Compound | Substituent | MIC (μg/mL) | Key Application | |
|---|---|---|---|---|
| Target | Coumarin | N/A | Anticancer (hypothesized) | |
| ZR-7 | 4-Methylpiperazinyl-thioether | 6.25–12.5 | Broad-spectrum antimicrobial |
Key Contrast : The carboxamide and coumarin groups in the target compound likely shift the mechanism from membrane disruption (ZR-7) to enzyme or DNA binding .
Vorbereitungsmethoden
Synthesis of N-(2-Oxo-2H-chromen-3-yl)piperidine-4-carboxamide
Procedure :
- 3-Amino-2H-chromen-2-one (3-aminocoumarin) is prepared via nitration of 4-hydroxycoumarin followed by catalytic hydrogenation.
- Piperidine-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).
- Coupling : The acyl chloride reacts with 3-aminocoumarin in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide.
Key Data :
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 68–72% | |
| Characterization | $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 8.21 (s, 1H, coumarin H-4), 3.85–3.92 (m, piperidine H) |
Preparation of 2-(Chloromethyl)-1H-benzo[d]imidazole
Procedure :
- Condensation : o-Phenylenediamine reacts with glycolic acid in 4 M HCl at 100°C for 6 h to form 2-(hydroxymethyl)-1H-benzo[d]imidazole.
- Chlorination : The hydroxyl group is replaced using thionyl chloride (SOCl₂) in refluxing DCM, yielding 2-(chloromethyl)-1H-benzo[d]imidazole.
Key Data :
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 75–80% | |
| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 4.82 (s, 2H, CH₂Cl), 7.25–7.65 (m, 4H, Ar-H) |
Alkylation of Piperidine-4-carboxamide with 2-(Chloromethyl)benzimidazole
Procedure :
- Deprotonation : N-(2-Oxo-2H-chromen-3-yl)piperidine-4-carboxamide is treated with sodium hydride (NaH) in dry DMF at 0°C.
- Alkylation : 2-(Chloromethyl)-1H-benzo[d]imidazole is added dropwise, and the mixture is stirred at 60°C for 12 h.
Key Data :
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 55–60% | |
| Purification | Column chromatography (EtOAc/hexane, 1:1) | |
| Characterization | LCMS: m/z 402.4 [M+H]⁺ |
Alternative Routes and Comparative Analysis
One-Pot Benzimidazole Formation
Procedure :
- Condensation : o-Phenylenediamine reacts with 4-(chloromethyl)piperidine-1-carbonyl chloride in acetic acid to directly form the benzimidazole-piperidine scaffold.
- Coupling : The intermediate is coupled with 3-aminocoumarin using HOBt/EDCl in DMF.
Advantages :
Mitsunobu Reaction for Methylene Linkage
Procedure :
- Mitsunobu coupling : 2-Hydroxymethylbenzimidazole reacts with N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide using DIAD and PPh₃ in THF.
Limitations :
Critical Analysis of Methodologies
Yield Optimization
Scalability Challenges
- Chloromethylbenzimidazole is moisture-sensitive, necessitating inert atmosphere handling.
- Piperidine-4-carboxamide purification requires silica gel chromatography due to polar byproducts.
Spectroscopic Validation
Key Spectral Assignments :
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$ :
- δ 8.45 (s, 1H, coumarin H-4).
- δ 4.12 (s, 2H, CH₂-benzimidazole).
- δ 3.65–3.72 (m, 4H, piperidine H).
Industrial Applicability
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of α-ketoglutaric acid with 1H-benzimidazole derivatives using 4N HCl as a catalyst to form intermediates like 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid.
- Step 2 : Reaction with hydrazine hydrate to generate hydrazide intermediates.
- Step 3 : Coupling with substituted acids (e.g., coumarin derivatives) under reflux conditions using DMF as a solvent and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) to form the final product .
- Key Techniques : Monitor reactions via TLC or HPLC; purify via column chromatography using silica gel .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H-NMR/13C-NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 495.18 [M+]) and fragmentation patterns .
Q. How is Lipinski's Rule of Five applied to assess drug-likeness?
Q. What in-silico methods predict pharmacological properties?
Q. How is purity validated during synthesis?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .
Advanced Questions
Q. How can reaction yields be optimized during coumarin-benzimidazole coupling?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
- Catalysts : Employ EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) for efficient amide bond formation.
- Temperature : Maintain 80–100°C under reflux to accelerate kinetics while avoiding decomposition .
Q. How to resolve discrepancies between in-silico predictions and experimental bioactivity data?
Q. What strategies improve thermal stability for long-term storage?
Q. How to address low solubility in pharmacological assays?
Q. What mechanistic insights explain dual H1/H4 receptor antagonism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
